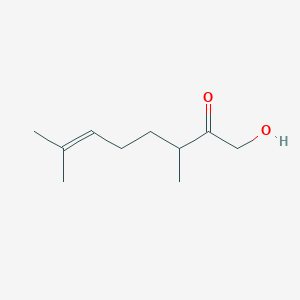
1-Hydroxy-3,7-dimethyloct-6-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-3,7-dimethyloct-6-EN-2-one can be synthesized through the hydrogenation of geraniol or nerol over a copper chromite catalyst . Homogeneous catalysts are also used for the production of enantiomers .
Industrial Production Methods
Several million kilograms of citronellol are produced annually. The industrial production primarily involves the hydrogenation process mentioned above .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3,7-dimethyloct-6-EN-2-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form citronellal.
Reduction: The compound can be reduced to form dihydrocitronellol.
Substitution: It can undergo substitution reactions to form various esters, such as citronellol acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acetic anhydride or acetyl chloride in the presence of a base like pyridine is used for esterification.
Major Products Formed
Oxidation: Citronellal.
Reduction: Dihydrocitronellol.
Substitution: Citronellol acetate.
Scientific Research Applications
1-Hydroxy-3,7-dimethyloct-6-EN-2-one has a wide range of applications in scientific research:
Chemistry: Used as a raw material for the production of rose oxide and other fragrances.
Biology: Studied for its role as a plant metabolite and its effects on plant physiology.
Medicine: Investigated for its potential antimicrobial and insect repellent properties.
Industry: Widely used in the fragrance industry for perfumes and cleaning products.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,7-dimethyloct-6-EN-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Hydroxy-3,7-dimethyloct-6-EN-2-one can be compared with other similar compounds:
Citronellal: An aldehyde form of citronellol, known for its strong lemon scent and insect repellent properties.
Nerol: An isomer of geraniol, also used in the fragrance industry.
These compounds share similar uses in the fragrance industry but differ in their chemical properties and specific applications.
Properties
CAS No. |
24286-47-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-hydroxy-3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)10(12)7-11/h5,9,11H,4,6-7H2,1-3H3 |
InChI Key |
GILUWVHMCQOOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















